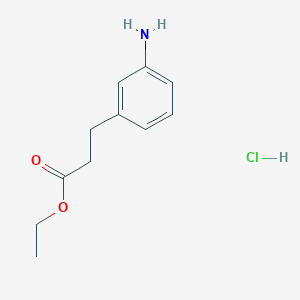

Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3-aminophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9;/h3-5,8H,2,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVMTTDXTUGRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif, featuring a primary aromatic amine and an ethyl ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for its effective utilization in a research and development setting.

Chemical Identity and Core Physicochemical Properties

Chemical Structure:

Chemical Structure of this compound

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 99255-43-3 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| Appearance | White to yellow solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8 °C |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 3-nitrobenzaldehyde. A notable one-pot synthesis for the free base, Ethyl 3-(3-aminophenyl)propanoate, has been reported, which can then be converted to the hydrochloride salt.[2][3]

Synthesis Pathway Overview:

General synthesis pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 3-(3-aminophenyl)propanoate (Free Base) [2][3]

This procedure, as described by Nagel, Radau, and Link (2011), provides an efficient route to the free base, which is the immediate precursor to the hydrochloride salt.

-

Knoevenagel Condensation/Alkylidene Reduction: 3-Nitrobenzaldehyde is reacted with Meldrum's acid in the presence of triethylammonium formate (TEAF). This tandem reaction first forms an intermediate which is then reduced in situ.

-

Reduction and Esterification: The resulting 3-(3-nitrophenyl)propanoic acid is then subjected to reduction of the nitro group and simultaneous esterification of the carboxylic acid. This is achieved using stannous chloride (SnCl₂) in ethanol. The stannous chloride acts as both a reducing agent for the nitro group and a Lewis acid catalyst for the esterification.[2][3]

Protocol for Hydrochloride Salt Formation:

To obtain the hydrochloride salt, the synthesized free base, Ethyl 3-(3-aminophenyl)propanoate, is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain protons, and the aromatic protons. The chemical shifts of the aromatic protons will be indicative of the 1,3-disubstitution pattern on the benzene ring. The presence of the ammonium group (-NH₃⁺) may result in a broad signal.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the propyl chain carbons, and the aromatic carbons. The number and chemical shifts of the aromatic carbon signals will confirm the substitution pattern.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ is characteristic of the ammonium salt.

-

C=O stretching: A strong absorption around 1730 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ region associated with the C-O single bonds of the ester.

-

Aromatic C-H and C=C stretching: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

3.3. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (or a peak corresponding to the free base after loss of HCl) that confirms the molecular weight.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system.[4]

4.1. Synthesis of Neuroactive Compounds

The 3-aminophenylpropanoate moiety is a structural component in various compounds designed to modulate neurotransmitter systems.[4] Its utility stems from the ability to introduce further substitutions on the aromatic amine, allowing for the exploration of structure-activity relationships. This makes it a key intermediate in the development of potential therapeutic agents for conditions such as anxiety, depression, and other neurological disorders.[4]

Workflow for Utilization in Drug Discovery:

A generalized workflow illustrating the use of this compound in a drug discovery program.

4.2. Solid-Phase Synthesis

The amino group of Ethyl 3-(3-aminophenyl)propanoate provides a handle for attachment to solid supports, making it amenable to solid-phase synthesis methodologies. This allows for the high-throughput synthesis of compound libraries for screening purposes.[5][6]

Safety, Handling, and Storage

Safety Precautions:

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage:

For long-term stability, the compound should be stored at 2-8 °C in a tightly sealed container to protect it from moisture and light.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective application in research and development. This guide provides a solid foundation for scientists and researchers to leverage the potential of this important chemical intermediate in their synthetic endeavors.

References

- MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. MySkinRecipes. Accessed January 18, 2026.

- BLD Pharm. 99255-43-3|this compound. BLD Pharm. Accessed January 18, 2026.

- Chem-Impex. 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.

- Sigma-Aldrich. ETHYL 3-(3-AMINOPHENYL)PROPANOATE HCL | 99255-43-3. Sigma-Aldrich. Accessed January 18, 2026.

- CymitQuimica. Ethyl 3-(3-aminophenyl)propionate. CymitQuimica. Accessed January 18, 2026.

- Echemi. ethyl 3-(4-aminophenyl)

- FooDB. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). FooDB. Accessed January 18, 2026.

- Guidechem. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride (cas 167834-24-4) SDS/MSDS download. Guidechem. Accessed January 18, 2026.

- Hairui Chemical. Ethyl 3-(3-aminophenyl)propanoate hydrochloride_99255-43-3. Hairui Chemical. Accessed January 18, 2026.

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

- PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2. PubChem. Accessed January 18, 2026.

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

- ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.

- Sigma-Aldrich. Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 325803-29-0. Sigma-Aldrich. Accessed January 18, 2026.

- Sigma-Aldrich. ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3. Sigma-Aldrich. Accessed January 18, 2026.

- Sigma-Aldrich. Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR 498581-88-7. Sigma-Aldrich. Accessed January 18, 2026.

- ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.

- ChemScene. 10039-64-2 | Ethyl 3-(3-aminophenyl)propanoate. ChemScene. Accessed January 18, 2026.

- ChemScene. 340188-50-3 | Ethyl (R)-3-amino-3-phenylpropanoate hydrochloride. ChemScene. Accessed January 18, 2026.

- PubChemLite. Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. PubChemLite. Accessed January 18, 2026.

- PubChemLite. Ethyl 3-(4-aminophenyl)propanoate hydrochloride (C11H15NO2). PubChemLite. Accessed January 18, 2026.

-

Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 4(2), 169–188. [Link]

Sources

- 1. 99255-43-3|this compound|BLD Pharm [bldpharm.com]

- 2. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride [myskinrecipes.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride (CAS: 99255-43-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: Unveiling a Versatile Scaffold in Modern Medicinal Chemistry

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is more than a mere catalog chemical; it is a strategically designed building block offering a unique combination of reactive functional groups. Its structure, featuring a primary aromatic amine and an ethyl ester separated by a flexible propyl chain, presents medicinal chemists with a versatile scaffold for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties, making it a reliable starting material for multi-step syntheses.

This guide moves beyond a simple recitation of properties. It aims to provide a deeper understanding of why and how this molecule is effectively utilized in contemporary drug discovery, with a particular focus on its application in the synthesis of targeted cancer therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore its synthesis, key transformations, and the analytical methodologies required to ensure its quality and successful incorporation into novel drug candidates.

Core Compound Profile: Physicochemical & Safety Data

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. The data below, compiled from supplier technical sheets and safety data, provides a comprehensive overview.[1][2][3]

| Property | Value | Source |

| CAS Number | 99255-43-3 | |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [3] |

| Molecular Weight | 229.71 g/mol | [1] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | DDVMTTDXTUGRDD-UHFFFAOYSA-N | |

| GHS Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Synthesis and Purification: An Efficient Chemical Strategy

A notable and efficient synthesis for the parent compound, Ethyl 3-(3-aminophenyl)propanoate, has been reported that leverages a clever one-pot reduction and esterification.[4] This approach is superior to older, multi-step methods as it reduces purification steps and improves overall yield.

Synthetic Pathway Overview

The synthesis begins with 3-nitrobenzaldehyde and Meldrum's acid, which undergo a tandem Knoevenagel condensation/alkylidene reduction.[4][5] The crucial innovation lies in the final step: the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid.

Causality of Experimental Choice: The selection of stannous chloride (SnCl₂) in ethanol is a key insight. In this single step, the SnCl₂ performs two critical functions:

-

Chemoselective Reduction: It selectively reduces the aromatic nitro group to a primary amine without affecting the carboxylic acid.

-

Lewis Acid Catalysis: It acts as a Lewis acid, activating the carbonyl of the carboxylic acid, thereby facilitating its esterification with the ethanol solvent.[4][5]

This dual-functionality obviates the need for a separate protection/deprotection sequence for the carboxylic acid and a subsequent, dedicated esterification step, streamlining the entire process.

Workflow Diagram: From Nitroaldehyde to Amino Ester

Caption: Amide coupling workflow using the target building block.

Experimental Protocol: Representative Amide Coupling

This protocol describes a self-validating system for the peptide-style coupling of this compound with a generic carboxylic acid ("Drug-Core-COOH").

Materials:

-

This compound (1.0 eq)

-

Drug-Core-COOH (1.05 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) [6]* Hydroxybenzotriazole (HOBt) (1.5 eq) [6]* N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Drug-Core-COOH (1.05 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

-

Dissolution: Add anhydrous DMF to dissolve the reagents (approx. 0.1 M concentration relative to the limiting reagent). Stir for 15 minutes at room temperature. Expertise Insight: This pre-activation step forms a highly reactive HOBt-ester, minimizing side reactions and improving coupling efficiency.

-

Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of DMF and add DIPEA (3.0 eq). Trustworthiness: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the HCl generated during the coupling reaction, driving the reaction to completion.

-

Coupling: Add the amine/DIPEA solution dropwise to the activated acid solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by pouring it into a separatory funnel containing cold water. Extract the aqueous layer three times with Ethyl Acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material via silica gel column chromatography to obtain the final amide-linked product.

Analytical Characterization: Ensuring Purity and Identity

Confirming the purity and identity of the starting material and the final product is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing these non-volatile, UV-active compounds. [7]

Standard HPLC Protocol

Objective: To determine the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks. Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).

References

-

MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

-

PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2. [Link]

-

Capot Chemical. MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. [Link]

-

PubChemLite. Ethyl 3-(4-aminophenyl)propanoate hydrochloride (C11H15NO2). [Link]

-

PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

-

National Center for Biotechnology Information. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. [Link]

-

PubMed. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.... [Link]

-

PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

-

ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. [Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

-

Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

Sources

- 1. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C11h15no2-·-hcl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 3-(3-aminophenyl)propionate | CymitQuimica [cymitquimica.com]

- 4. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(3-aminophenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 3-(3-aminophenyl)propanoate hydrochloride (C₁₁H₁₆ClNO₂), a compound of interest in pharmaceutical research and development. By integrating foundational chemical principles with advanced analytical techniques, this document serves as a self-validating manual for researchers. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. Beyond mere procedural outlines, this guide emphasizes the causal logic behind experimental choices and data interpretation, ensuring a robust and unambiguous structural assignment.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its defining characteristic. It dictates its physicochemical properties, pharmacological activity, and potential toxicological profile. Ethyl 3-(3-aminophenyl)propanoate and its hydrochloride salt are versatile intermediates in the synthesis of various bioactive molecules.[1] Therefore, rigorous structural confirmation is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance.

This guide will systematically deconstruct the molecule of this compound to illustrate a holistic approach to its structural elucidation. We will explore how each analytical technique provides a unique piece of the structural puzzle and how these pieces interlock to reveal the complete and validated molecular architecture.

Foundational Analysis: From Elemental Composition to Molecular Formula

Before delving into complex spectroscopic data, a foundational understanding of the molecule's elemental makeup is paramount.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, nitrogen, and chlorine. For a compound with the molecular formula C₁₁H₁₆ClNO₂, the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 57.54 |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 7.04 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 15.44 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.10 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 13.94 |

| Total | 229.73 | 100.00 |

Protocol for Elemental Analysis (Combustion Method):

A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen. The resulting gases (CO₂, H₂O, and N₂) are passed through a series of absorbent traps, and their quantities are measured. The chlorine content is typically determined by titration after combustion.

Trustworthiness Check: The experimentally determined percentages should fall within ±0.4% of the theoretical values to confirm the empirical formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of the molecular formula. For the protonated molecule [M+H]⁺ of the free base (Ethyl 3-(3-aminophenyl)propanoate), the expected exact mass would be C₁₁H₁₆NO₂⁺.

Deciphering the Molecular Framework: Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 (broad s) | Singlet (broad) | 3H | -NH₃⁺ | The acidic protons of the ammonium group are often broad and may exchange with residual water in the solvent. |

| ~7.6-7.4 (m) | Multiplet | 4H | Aromatic-H | The electron-withdrawing effect of the -NH₃⁺ group deshields the aromatic protons. The meta-substitution pattern will lead to a complex multiplet. |

| ~4.09 (q) | Quartet | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. The quartet arises from coupling to the neighboring methyl group. |

| ~2.95 (t) | Triplet | 2H | Ar-CH₂ -CH₂- | Protons benzylic to the aromatic ring. The triplet is due to coupling with the adjacent methylene group. |

| ~2.72 (t) | Triplet | 2H | -CH₂-CH₂ -COO- | Protons alpha to the carbonyl group. The triplet is due to coupling with the benzylic methylene group. |

| ~1.19 (t) | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester group. |

Experimental Protocol for ¹H NMR:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Workflow for NMR Data Interpretation

Caption: Workflow for ¹H and ¹³C NMR data acquisition and interpretation.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | C =O | The carbonyl carbon of the ester is significantly deshielded. |

| ~139.0 | Aromatic C-NH₃⁺ | The carbon atom directly attached to the electron-withdrawing ammonium group is deshielded. |

| ~130.0 | Aromatic C-H | Aromatic carbons. |

| ~129.5 | Aromatic C-H | Aromatic carbons. |

| ~125.0 | Aromatic C-CH₂ | Quaternary aromatic carbon. |

| ~121.0 | Aromatic C-H | Aromatic carbons. |

| ~117.0 | Aromatic C-H | Aromatic carbons. |

| ~60.5 | -O-C H₂-CH₃ | The carbon of the ethyl group attached to the ester oxygen. |

| ~34.5 | Ar-CH₂-C H₂- | The carbon alpha to the carbonyl group. |

| ~30.0 | Ar-C H₂-CH₂- | The benzylic carbon. |

| ~14.0 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| 3050-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester |

| ~1100 | C-N stretch |

Experimental Protocol for FTIR (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Logical Flow of Spectroscopic Analysis

Caption: Interrelation of spectroscopic techniques for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this purpose.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): The peak corresponding to the free base (Ethyl 3-(3-aminophenyl)propanoate) at m/z = 193.

-

Loss of Ethoxy Group (-OC₂H₅): A prominent peak at m/z = 148, resulting from the cleavage of the ester.

-

Loss of the Ethyl Propanoate Chain: Fragmentation leading to the aminophenyl fragment.

-

Tropylium Ion: While less common for non-conjugated systems, some rearrangement to form the stable C₇H₇⁺ ion (m/z = 91) might be observed.

Experimental Protocol for GC-MS:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for ionization and analysis.

Purity and Impurity Profiling

A comprehensive structural elucidation also involves assessing the purity of the compound and identifying any potential impurities.

Purity Determination by Titration

The purity of the hydrochloride salt can be determined by argentometric titration to quantify the chloride content.

Protocol for Argentometric Titration (Mohr's Method):

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Add a few drops of potassium chromate indicator solution.

-

Titrate with a standardized solution of silver nitrate (AgNO₃) until the first permanent appearance of a reddish-brown precipitate of silver chromate.

-

Calculate the percentage of chloride in the sample and compare it to the theoretical value.

Impurity Profiling

Based on the synthesis of Ethyl 3-(3-aminophenyl)propanoate, which often involves the reduction of a nitro group, potential impurities could include:

-

Starting Materials: Unreacted 3-nitrobenzaldehyde and Meldrum's acid.[2][3]

-

By-products: Products of incomplete reduction or side reactions.

-

Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol).

These impurities can be detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Headspace Gas Chromatography (HS-GC) for residual solvents.

Protocol for Residual Solvent Analysis by HS-GC:

-

Accurately weigh a sample of the compound into a headspace vial.

-

Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

-

Seal the vial and heat it to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

-

An automated sampler injects a portion of the headspace gas into the GC for separation and quantification.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. By systematically applying elemental analysis, NMR, FTIR, and MS, and by rigorously assessing the purity of the compound, researchers can achieve an unambiguous and self-validated structural assignment. This meticulous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical compounds and their intermediates.

References

-

Antonatos, S., & Tsoungas, P. G. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

-

PubChem. (n.d.). Ethyl 3-(4-aminophenyl)propanoate hydrochloride. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

-

Scribd. (n.d.). Organic Salt Analysis. [Link]

-

Reddit. (n.d.). How to detect a HCl salt in organic compunds. [Link]

-

PubChem. (n.d.). Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. [Link]

-

Pharmaffiliates. (n.d.). Ethyl 3-aminopropanoate. [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

-

ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

Semantic Scholar. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

University of Isfahan. (n.d.). Tables For Organic Structure Analysis. [Link]

-

University of Leeds. (n.d.). Chemical shifts. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

-

eGyanKosh. (n.d.). EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS. [Link]

-

University of Alberta. (n.d.). Element analysis. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(3-aminophenyl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, synthesis, and rigorous characterization of this compound, ensuring scientific integrity and reproducibility in research and development settings.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic amine and an ethyl ester. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent in various synthetic applications.[1]

Molecular Structure and Weight

The chemical structure consists of a benzene ring substituted with an amino group at the meta-position relative to a propanoate ethyl ester side chain. The amino group is protonated to form the hydrochloride salt.

Molecular Structure Diagram

Caption: A three-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of the free base, with an additional step for hydrochloride salt formation.

[2]1. Step 1: Knoevenagel Condensation/Alkylidene Reduction.

- In a round-bottom flask, dissolve 3-nitrobenzaldehyde and Meldrum's acid in triethylammonium formate (TEAF).

- Heat the mixture under reflux. The TEAF serves as both a catalyst and a hydride source for the reduction of the intermediate.

- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Upon completion, cool the reaction mixture and acidify to precipitate the 3-(3-nitrophenyl)propanoic acid. Filter and dry the solid.

-

Step 2: Nitro Group Reduction and Esterification.

-

Suspend the 3-(3-nitrophenyl)propanoic acid in ethanol.

-

Add stannous chloride (SnCl₂) in excess. SnCl₂ acts as the reducing agent for the nitro group, and the ethanolic solution facilitates the simultaneous esterification of the carboxylic acid. [2] * Reflux the mixture until the reduction of the nitro group is complete (monitor by TLC).

-

Cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate tin salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Ethyl 3-(3-aminophenyl)propanoate free base.

-

-

Step 3: Hydrochloride Salt Formation.

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

-

Comprehensive Characterization and Analytical Protocols

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols are designed to provide a self-validating system for the analysis of this compound.

Characterization Workflow Diagram

Caption: A comprehensive workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure by providing information about the chemical environment of each proton and carbon atom.

Sample Preparation:

-

Weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is expected to have good solubility in polar solvents) in a small vial. 3[3]. Transfer the solution to an NMR tube to a depth of about 4-5 cm.

[4]Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the benzene ring.

-

Ethyl Ester Protons: A quartet at approximately δ 4.1 ppm (O-CH₂) and a triplet at around δ 1.2 ppm (CH₃).

-

Propanoate Chain Protons: Two triplets at approximately δ 2.6-3.0 ppm, corresponding to the two methylene groups (-CH₂-CH₂-).

-

Amine Protons: A broad singlet at a downfield chemical shift (potentially > δ 10 ppm) due to the acidic protons of the ammonium salt.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon: A peak around δ 172 ppm.

-

Aromatic Carbons: Multiple peaks in the range of δ 115-140 ppm.

-

Ethyl Ester Carbons: Peaks at approximately δ 60 ppm (O-CH₂) and δ 14 ppm (CH₃).

-

Propanoate Chain Carbons: Peaks around δ 30-35 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Peaks:

-

N-H Stretch (Ammonium Salt): A broad and strong absorption in the range of 3200-2700 cm⁻¹. *[5] C-H Stretch (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). *[6] C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹. *[7] C=C Stretch (Aromatic): Peaks in the range of 1600-1450 cm⁻¹. *[8] C-O Stretch (Ester): Strong absorptions in the 1300-1000 cm⁻¹ region.

[7]#### 3.4. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure.

Methodology:

-

Use Electrospray Ionization (ESI) in positive ion mode, as the compound is already a salt and readily forms positive ions.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (for the free base): The mass spectrum will show a peak corresponding to the free base [M+H]⁺ at m/z 194.24.

-

Major Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in a fragment at m/z 148.

-

Cleavage of the C-C bond adjacent to the benzene ring.

-

Further fragmentation of the aromatic ring.

-

[9]#### 3.5. High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a crucial technique for determining the purity of the compound and for quantifying it in various matrices.

Exemplary HPLC Method:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). *[10] Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3). *[10] Flow Rate: 1.0 mL/min. *[10] Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 225 nm). *[10] Column Temperature: 30 °C.

[10]This method should provide a sharp, well-resolved peak for the compound, allowing for accurate purity assessment.

Solubility Determination

Rationale: Understanding the solubility of the compound in various solvents is critical for its application in synthesis and for formulation development. As an amine hydrochloride, it is expected to be more soluble in polar solvents.

[1][11]Protocol for Solubility Determination:

-

Prepare saturated solutions of the compound in a range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone) at a constant temperature (e.g., 25 °C).

-

Ensure that excess solid is present in each vial to confirm saturation.

-

Agitate the solutions for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV.

[12]### 4. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

[6]### 5. Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature (amine and ester) allows for diverse chemical modifications, making it a key intermediate in the development of new therapeutic agents.

References

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 935-944. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. [Link]

-

Serajuddin, A. T. M., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of pharmaceutical sciences, 87(5), 628-633. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

ResearchGate. (n.d.). Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. [Link]

-

ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. (2014). How to Prepare an NMR Sample. [Link]

-

bepls. Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. [Link]

-

Sirius Analytical. Measuring the solubility of salts of basic drugs without first creating the salts. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

University of Massachusetts. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. assets-global.website-files.com [assets-global.website-files.com]

Topic: Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: A Guide to Chemical Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a valuable chemical intermediate frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The integrity of this compound is paramount for the success of multi-step syntheses and the purity of final products. However, its molecular structure, containing an ethyl ester, an aromatic amine, and a hydrochloride salt, presents inherent vulnerabilities to environmental factors. This guide provides a comprehensive technical overview of the stability profile of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its proper storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining material purity, and safeguarding research outcomes.

Section 1: Physicochemical Profile and Inherent Molecular Liabilities

A foundational understanding of the molecule's structure is essential to predict its chemical behavior. The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 99255-43-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [1] |

| Molecular Weight | 229.71 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Recommended Storage | 2-8°C | [1] |

The stability of this compound is dictated by its three primary functional groups, each presenting a potential site for degradation.

-

Ethyl Ester: The ester linkage is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[3][4] The result is the formation of 3-(3-aminophenyl)propanoic acid and ethanol.

-

Aromatic Amine: The aniline moiety is prone to oxidation, a common degradation pathway for aromatic amines.[5] This process can be initiated by atmospheric oxygen and accelerated by exposure to light, heat, or trace metal ions, often leading to the formation of colored impurities.

-

Hydrochloride Salt: While the salt form enhances solubility in polar solvents and generally improves the stability of the amine group against oxidation compared to the free base, it can also increase the compound's hygroscopicity. Absorbed moisture can, in turn, facilitate hydrolytic degradation of the ester.[6]

Diagram 1: Key functional groups and their associated stability risks.

Section 2: Principal Degradation Pathways

Understanding the potential chemical transformations is crucial for developing stability-indicating analytical methods and defining appropriate storage conditions. Forced degradation studies, which intentionally stress the molecule, are the primary tool for elucidating these pathways.[7][8]

-

Hydrolytic Degradation: This is arguably the most significant pathway in the presence of moisture. The ester hydrolysis is reversible under acidic conditions but becomes irreversible under basic conditions, as the resulting carboxylate salt is resistant to nucleophilic attack by the alcohol.[3]

-

Oxidative Degradation: The primary amine on the phenyl ring can be oxidized to form various products, including nitroso, nitro, and polymeric species. This process is often complex and results in a visible discoloration of the material, turning it from white/yellow to brown or black.

-

Photolytic Degradation: Aromatic amines are known chromophores that can absorb UV and visible light.[9] This energy absorption can lead to the formation of reactive species and subsequent degradation, often through oxidative mechanisms.[5][10] Therefore, protection from light is a critical aspect of storage and handling.

Diagram 2: Overview of the principal degradation pathways.

Section 3: Recommended Storage and Handling Protocols

The chemical liabilities of the molecule dictate stringent storage and handling requirements. The primary goals are to protect the compound from moisture, oxygen, and light.

| Condition | Short-Term (In-Use) | Long-Term (Archival) | Rationale |

| Temperature | 2-8°C | ≤ -20°C in a desiccated environment | Slows kinetic rates of all degradation pathways.[9] |

| Atmosphere | Tightly sealed container with desiccant | Sealed ampoule under inert gas (Argon/Nitrogen) | Prevents moisture ingress and oxidation.[11][12] |

| Light | Amber glass vial or opaque container | Stored in complete darkness (e.g., in a box) | Prevents photolytic degradation.[12][13] |

| Container | Tightly sealed glass vial | Flame-sealed glass ampoule or vial with high-integrity septum | Provides the ultimate barrier against environmental factors.[11] |

Protocol for Handling Air- and Moisture-Sensitive Compound

This protocol minimizes exposure during weighing and transfer. For highly sensitive applications, all manipulations should be performed within an inert atmosphere glovebox.[11]

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Gas Purge: If not using a glovebox, create a positive pressure of an inert gas (e.g., nitrogen or argon) at the container opening while briefly removing the cap.

-

Rapid Weighing: Quickly weigh the desired amount of solid into a pre-tared, dry container. Minimize the time the stock container is open.

-

Secure Sealing: Immediately and tightly reseal the main container. For added protection, wrap the cap junction with parafilm.

-

Proper Storage: Return the main container to the recommended storage conditions promptly.

Section 4: A Framework for Stability Assessment: Forced Degradation

Forced degradation (or stress testing) is a series of experiments designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[14] This is a regulatory expectation and a scientific necessity for developing robust, stability-indicating analytical methods.[15][16]

Diagram 3: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂). Keep at room temperature.

-

Thermal (Solution): Heat a vial of the stock solution at 80°C.

-

Thermal (Solid): Place a small amount of solid compound in an open vial at 80°C.

-

Photolytic: Expose both solid and solution samples to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17]

-

-

Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[14]

-

Quenching: At each time point, draw an aliquot and immediately stop the degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with the mobile phase.

-

Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

Section 5: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients.[8][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19]

Experimental Protocol: HPLC Method Development

The goal is to achieve baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

The acidic modifier helps to produce sharp peak shapes for the amine.

-

-

Wavelength Selection: Use a Photo-Diode Array (PDA) detector to scan the UV spectrum of the parent compound and degradants. Select a wavelength that provides a good response for all analytes, or use multiple wavelengths if necessary.

-

Gradient Optimization: Develop a gradient elution method to separate compounds with different polarities.

-

Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes).

-

Analyze the stressed samples to identify the location of all peaks.

-

Adjust the gradient slope and duration to improve the resolution between the parent peak and the closest eluting impurity.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | 254 nm |

| Injection Vol. | 10 µL |

Conclusion

This compound is a chemically labile molecule requiring careful management to ensure its integrity. Its stability is primarily threatened by hydrolysis of the ethyl ester and oxidation/photodegradation of the aromatic amine. This guide has established that stringent control over storage and handling conditions—specifically temperature, moisture, and light—is non-negotiable. The implementation of systematic stability testing, beginning with forced degradation studies and the development of a validated stability-indicating HPLC method, provides the necessary framework to monitor the purity of this critical intermediate. By adhering to these technical protocols, researchers and drug development professionals can mitigate the risks of degradation, ensuring the reliability of their scientific work and the quality of their synthesized products.

References

- ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Ossila. (n.d.). Air Sensitive Compounds.

- Koksch, B., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health.

- Fraga, C. A. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.

- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.

- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.

- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.

- Aldrich Technical Bulletin AL-134. (n.d.). Handling Air-Sensitive Reagents. Sigma-Aldrich.

- Enamine. (n.d.). Safety Data Sheet: ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride.

- News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Combi-Blocks, Inc. (2023). Safety Data Sheet: Methyl 3-(4-aminophenyl)propanoate hydrochloride.

- ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.

- ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines.

- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: Ethyl p-Aminobenzoate.

- SynQuest Labs. (n.d.). Safety Data Sheet: 3-(3-Aminophenyl)propanoic acid.

- Echemi. (n.d.). ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.

- MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.

- Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.

- Semantic Scholar. (n.d.). Analysis of six aromatic amines stability in workplace measurement.

- Chemguide. (n.d.). Hydrolysing Esters.

- ACS Publications. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society.

- MedCrave online. (2016). Forced Degradation Studies.

- Analytical Instruments. (n.d.). SOP: Stability-Indicating HPLC Operation & System Suitability (Assay/Impurities).

- Sigma-Aldrich. (n.d.). ETHYL 3-(3-AMINOPHENYL)PROPANOATE HCL.

- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.

- Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies.

- BLD Pharm. (n.d.). 188815-45-4|Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride.

- BLD Pharm. (n.d.). 99255-43-3|this compound.

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

- 1. ETHYL 3-(3-AMINOPHENYL)PROPANOATE HCL | 99255-43-3 [sigmaaldrich.com]

- 2. 99255-43-3|this compound|BLD Pharm [bldpharm.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. ossila.com [ossila.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. pharmtech.com [pharmtech.com]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. snscourseware.org [snscourseware.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. news-medical.net [news-medical.net]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to the Research Applications of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Abstract: Ethyl 3-(3-aminophenyl)propanoate hydrochloride represents a uniquely versatile chemical building block, poised at the intersection of synthetic accessibility and pharmaceutical relevance. Its structure, featuring a primary aromatic amine and an ethyl ester moiety arranged in a meta substitution pattern, offers dual reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of its potential research applications, moving beyond a simple catalog of properties to explain the chemical logic underpinning its utility. We will delve into its role as a precursor for complex heterocyclic systems, a key intermediate for active pharmaceutical ingredients (APIs), and an ideal fragment for fragment-based drug discovery (FBDD). Detailed synthetic protocols and conceptual workflows are provided to empower researchers in medicinal chemistry, drug development, and synthetic organic chemistry to leverage this scaffold's full potential.

Core Molecular Attributes and Synthetic Rationale

This compound is more than a mere chemical intermediate; it is a carefully arranged constellation of functional groups that provides significant strategic advantages in multi-step synthesis. The primary value of this molecule lies in its bifunctionality, which allows for controlled, sequential chemical modifications.

-

The Primary Aromatic Amine: This nucleophilic site is a gateway for a vast array of chemical transformations, including acylation, sulfonylation, alkylation, and diazotization, enabling the introduction of diverse pharmacophoric elements.

-

The Ethyl Ester: This group serves as a stable, yet readily modifiable, handle. It can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation—a cornerstone of medicinal chemistry—or reduced to a primary alcohol for further derivatization.

-

The Propanoate Linker: The three-carbon chain provides conformational flexibility, allowing the terminal functional groups to adopt optimal orientations for interacting with biological targets.

-

The meta-Substitution Pattern: This specific arrangement on the phenyl ring fixes the geometry of the two functional groups, providing a defined structural scaffold that can be more rigid and predictable than its ortho or para isomers, which is crucial for rational drug design.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable starting material for research endeavors.

Physicochemical Properties Summary

| Property | Value | Reference |

| CAS Number | 99255-43-3 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.70 g/mol | [1][2] |

| Canonical SMILES | O=C(OCC)CCC1=CC=CC(N)=C1.[H]Cl | [1] |

| Common Synonyms | Ethyl 3-aminobenzenepropanoate hydrochloride | [2] |

Application I: Synthesis of Fused Heterocyclic Scaffolds

A primary application of this building block is in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of countless pharmaceuticals.[3] The intramolecular reaction between the amine and a derivative of the ester group (or a group introduced via the amine) is a powerful strategy for constructing complex ring systems.

One of the most compelling applications is the synthesis of tetrahydroquinoline derivatives, a privileged scaffold in medicinal chemistry. The following workflow outlines a logical synthetic pathway.

Workflow: From Building Block to Tetrahydroquinoline Core

Sources

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate hydrochloride

This guide provides a comprehensive technical overview of Ethyl 3-(3-aminophenyl)propanoate hydrochloride (CAS No. 99255-43-3), a key chemical intermediate in pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the underlying scientific principles and practical considerations that govern its use.

Section 1: Physicochemical and Structural Properties

This compound is a substituted aminophenylpropanoate ester. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction chemistry and handling. Its structure, featuring a primary aromatic amine, an ethyl ester, and a benzene ring, makes it a versatile building block for creating more complex molecules.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 99255-43-3 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.71 g/mol | |

| Appearance | White to yellow solid | |

| Purity | ≥97% (typical) | |

| Storage Temperature | 2-8 °C | |

| InChI Key | DDVMTTDXTUGRDD-UHFFFAOYSA-N |

| Synonyms | Ethyl 3-(3-aminophenyl)propionate hydrochloride, 3-(3-Aminophenyl)propanoic acid ethyl ester hydrochloride |[2] |

Section 2: Synthesis and Mechanistic Insights

An efficient and concise synthesis for the parent amine, ethyl 3-(3-aminophenyl)propanoate, has been reported, which can then be converted to the hydrochloride salt.[3][4] The presented methodology is notable for its tandem reaction approach, which improves overall efficiency by reducing the number of intermediate isolation steps.[5]

Synthesis Workflow

The synthesis begins with 3-nitrobenzaldehyde and utilizes a tandem Knoevenagel condensation/alkylidene reduction, followed by a one-pot reduction of the nitro group and esterification of the resulting carboxylic acid.[3]

Caption: Efficient synthesis route from 3-nitrobenzaldehyde.

Mechanistic Causality

The choice of reagents in this synthesis is critical for its success.

-

Tandem Reaction: The use of triethylammonium formate (TEAF) facilitates a Knoevenagel condensation between 3-nitrobenzaldehyde and Meldrum's acid, followed by an in-situ reduction of the resulting alkylidene intermediate.[3][4] This avoids the isolation of a potentially unstable intermediate, thereby streamlining the process and improving yield.

-

Dual-Role Reagent: Stannous chloride (SnCl₂) in ethanol is the key to the efficiency of the second stage. It acts simultaneously as:

-

A Reducing Agent : It chemoselectively reduces the aromatic nitro group to a primary amine.

-

A Lewis Acid : It activates the carboxylic acid group, facilitating its nucleophilic attack by ethanol to form the ethyl ester.[3] This concurrent esterification obviates the need for a separate protection/deprotection sequence for the carboxylic acid, representing a significant process optimization.

-

Experimental Protocol (Adapted from Nagel et al., 2011)[4]

Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic acid

-

To a solution of 3-nitrobenzaldehyde and Meldrum's acid in a suitable solvent, add triethylammonium formate (TEAF).

-

Stir the reaction mixture at an appropriate temperature (e.g., reflux) and monitor for completion using Thin Layer Chromatography (TLC).

-

Upon completion, perform an acidic workup to precipitate the 3-(3-nitrophenyl)propanoic acid intermediate.

-

Filter, wash, and dry the solid product.

Step 2: Synthesis of Ethyl 3-(3-aminophenyl)propanoate

-

Suspend the 3-(3-nitrophenyl)propanoic acid in absolute ethanol.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise, controlling any exotherm.

-

Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude ethyl 3-(3-aminophenyl)propanoate in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of HCl in ether (or bubble HCl gas) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product, this compound.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While specific, verified spectra for this exact compound are not publicly available in spectral databases, its structure allows for the confident prediction of key analytical signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Complex multiplet signals in the aromatic region (~6.5-7.5 ppm). |

| Ethyl Group | A quartet (~4.1 ppm, -O-CH₂-) and a triplet (~1.2 ppm, -CH₃). | |

| Propanoate Chain | Two triplet signals (~2.6 and ~2.9 ppm) for the two diastereotopic -CH₂- groups. | |

| Amine Protons | Broad signal for the -NH₃⁺ protons, potentially downfield. | |

| ¹³C NMR | Carbonyl Carbon | Signal around 172 ppm. |

| Aromatic Carbons | Multiple signals in the 115-150 ppm range. | |

| Ethyl Group | Signals around 60 ppm (-O-CH₂) and 14 ppm (-CH₃). | |

| Propanoate Chain | Signals for the two aliphatic carbons around 30-35 ppm. | |

| FT-IR | N-H Stretch | Broad absorption band from 2200-3200 cm⁻¹ for the ammonium salt (-NH₃⁺). |

| C=O Stretch | Strong, sharp absorption around 1730 cm⁻¹ (ester carbonyl). | |

| C-N Stretch | Absorption around 1200-1350 cm⁻¹. | |

| Aromatic C=C | Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | Molecular Ion | The free base (M) would show a molecular ion peak [M+H]⁺ at m/z 194.12. The hydrochloride itself will not be observed. |

Section 4: Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of APIs. Its value lies in the strategic placement of reactive functional groups: the primary amine and the ester.

-

Scaffold for Bioactive Molecules: The primary amine provides a nucleophilic handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination. This allows for the facile introduction of diverse chemical moieties to build compound libraries for screening.

-

Neurological and Psychiatric Drug Discovery: This scaffold has been incorporated into compounds designed to modulate key neurotransmitter systems, such as GABAergic or serotonergic pathways. Derivatives may be explored as potential therapeutic agents for conditions like anxiety, depression, and epilepsy.

Caption: Role as a versatile building block in drug discovery.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (selected) |

|---|

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |Data sourced from supplier safety information.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[6] Eyewash stations and safety showers should be readily accessible.[6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.

-

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient, multi-step synthesis, leveraging a dual-function reagent, makes it an accessible building block. The presence of two distinct, reactive functional groups allows for extensive chemical derivatization, enabling its use in the generation of compound libraries for targeting a range of biological systems, particularly within the central nervous system. A thorough understanding of its synthesis, properties, and handling requirements is paramount for its safe and effective application in research and development.

References

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-